molecular formula C13H20N2O2S B7457937 N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide

N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide

Cat. No. B7457937
M. Wt: 268.38 g/mol
InChI Key: UPIKHXXLVSQUDN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide, also known as CP-809101, is a potent and selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.

Scientific Research Applications

N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been extensively studied for its potential use in treating addiction, depression, and schizophrenia. It has been shown to reduce drug-seeking behavior in animal models of addiction and to improve depressive symptoms in rodent models of depression. In addition, it has been found to have antipsychotic effects in animal models of schizophrenia.

Mechanism of Action

N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide reduces the release of dopamine in this region, which is thought to be involved in the rewarding effects of drugs of abuse, as well as the symptoms of depression and schizophrenia.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been shown to have a number of biochemical and physiological effects, including reducing drug-seeking behavior, improving depressive symptoms, and reducing the symptoms of schizophrenia. In addition, it has been found to have minimal effects on other dopamine receptors, which may reduce the risk of side effects associated with other antipsychotic medications.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide in lab experiments is its high potency and selectivity for the dopamine D3 receptor, which allows for precise manipulation of this receptor without affecting other dopamine receptors. However, one limitation is that it is not currently available as a commercial product, which may limit its accessibility to researchers.

Future Directions

There are several future directions for research on N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide. One area of interest is its potential use in treating other neurological and psychiatric disorders, such as anxiety and post-traumatic stress disorder. In addition, further studies are needed to determine the optimal dosing and administration of N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide, as well as its long-term effects on the brain and behavior. Finally, the development of new synthesis methods and analogs of N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide may lead to the discovery of even more potent and selective dopamine D3 receptor antagonists.

Synthesis Methods

N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-(methylthio)-1,2-oxazole with cyclopentylamine, followed by acetylation with acetic anhydride. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

properties

IUPAC Name

N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-9-12(10(2)17-15-9)7-18-8-13(16)14-11-5-3-4-6-11/h11H,3-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIKHXXLVSQUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSCC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide

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